molecular formula C20H21ClN2O5 B14959308 N-(4-chloro-2,5-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14959308
M. Wt: 404.8 g/mol
InChI Key: QWWDGRJUFNJJED-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound. It is characterized by the presence of a pyrrolidine ring, substituted phenyl groups, and a carboxamide functional group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the chloro and methoxy groups on the phenyl rings can be done through electrophilic aromatic substitution.

    Amide Formation: The carboxamide group can be introduced via amide bond formation reactions, such as coupling of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide could have various applications in scientific research:

    Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Exploration of its pharmacological properties, such as potential anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

The uniqueness of N-(4-chloro-2,5-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can provide insights into structure-activity relationships.

Properties

Molecular Formula

C20H21ClN2O5

Molecular Weight

404.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21ClN2O5/c1-26-14-6-4-5-13(8-14)23-11-12(7-19(23)24)20(25)22-16-10-17(27-2)15(21)9-18(16)28-3/h4-6,8-10,12H,7,11H2,1-3H3,(H,22,25)

InChI Key

QWWDGRJUFNJJED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3OC)Cl)OC

Origin of Product

United States

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